5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine

Catalog No.
S985743
CAS No.
1198096-80-8
M.F
C16H24BrClN2Si
M. Wt
387.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[...

CAS Number

1198096-80-8

Product Name

5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine

IUPAC Name

(5-bromo-7-chloropyrrolo[2,3-c]pyridin-1-yl)-tri(propan-2-yl)silane

Molecular Formula

C16H24BrClN2Si

Molecular Weight

387.8 g/mol

InChI

InChI=1S/C16H24BrClN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-9-14(17)19-16(18)15(13)20/h7-12H,1-6H3

InChI Key

XIWAAJIFPHPLFE-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=NC(=C21)Cl)Br

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=NC(=C21)Cl)Br

Currently Available Information:

There is limited information publicly available on the specific scientific research applications of 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine.

  • While commercial suppliers exist for this compound ([Sigma-Aldrich]), there is no scientific literature readily available detailing its use in published research.

Potential Applications (based on chemical structure):

Given the presence of a pyrrolo[2,3-c]pyridine core, this molecule could hold potential for research in areas like:

  • Heterocyclic chemistry: The pyrrolo[2,3-c]pyridine core is a well-studied heterocyclic scaffold present in various natural products and bioactive molecules. Research in this area might involve studying the reactivity and synthetic manipulation of 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine in the context of heterocyclic chemistry ().
  • Medicinal chemistry: The bromo and chloro substituents, along with the protected amine via the triisopropylsilyl group, suggest potential for modification and development of novel drug candidates. However, there's no evidence available to confirm if this specific compound is being pursued for this purpose.

Future Research Directions:

  • Further investigation into the synthesis and characterization of 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine might reveal interesting properties or reactivity suitable for various research applications.
  • Studies exploring the deprotection of the amine group and subsequent functionalization could lead to the development of new molecules with potential biological activity.

5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine is an organic compound characterized by a pyrrolopyridine core, which consists of a fused pyridine and pyrrole ring. The compound features bromine and chlorine substituents at the 5 and 7 positions, respectively, while the triisopropylsilyl group is attached at the 1 position. Its molecular formula is C₁₆H₂₄BrClN₂Si, with a molecular weight of approximately 387.8 g/mol .

Molecular Structure Analysis

The molecular structure indicates that the compound possesses unique electronic properties due to the presence of halogen atoms and a bulky silyl group. This configuration may influence its reactivity and interactions with biological targets.

The chemical reactivity of 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine can vary based on the conditions and reagents used. Pyrrolopyridines are known to undergo a range of reactions, including:

  • Condensation Reactions: These can occur with α-bromoketones, leading to complex organic structures.
  • Functionalization: The compound can be selectively functionalized using palladium-mediated reactions, which are crucial in synthesizing various natural products and alkaloids .

Pyrrolopyridines, including this compound, have been studied for their potential biological activities. They can act as building blocks in medicinal chemistry due to their ability to interact with various biological targets. The specific mode of action may depend on the target protein or enzyme involved. For instance, they may influence biochemical pathways related to cancer or neurodegenerative diseases.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound suggest that it may exhibit stability and resistance to metabolic degradation. This characteristic can enhance its bioavailability and therapeutic potential.

Several synthetic methodologies have been developed for producing 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine:

  • Palladium-Mediated Functionalization: This method facilitates the introduction of various functional groups into the pyrrolopyridine framework.
  • Regioselective Synthesis: Techniques have been established for selectively synthesizing derivatives of pyrrolopyridines that retain biologically relevant properties.

The primary applications of 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine include:

  • Medicinal Chemistry: As an intermediate for synthesizing biologically active compounds.
  • Organic Synthesis: Utilized in creating complex organic molecules through various chemical transformations .

Studies on the interactions of this compound with biological targets are crucial for understanding its pharmacological potential. Research has shown that pyrrolopyridines can interact with different receptors or enzymes, influencing various biochemical pathways. The specific interactions depend on the structural characteristics of the compound and its substituents .

Several compounds share structural similarities with 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-4-chloro-1-(triisopropylsilanyl)-7-azaindoleContains an azaindole core instead of pyrrolopyridinePotentially different biological activity patterns
5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridineFluorine substitution at the 5 positionMay exhibit different pharmacokinetics
5-Bromo-4-chloro-3-hydroxyindoleHydroxy group additionDistinct reactivity due to hydroxyl functionalization

These compounds illustrate variations in substituents that can significantly impact their chemical behavior and biological activity.

Wikipedia

5-Bromo-7-chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-c]pyridine

Dates

Modify: 2023-08-16

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